BenchChemオンラインストアへようこそ!

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide

Medicinal chemistry Pharmacophore design Structure-activity relationship

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide (CAS 2034611-21-5, MF C9H9N3O4S, MW 255.25 g/mol) is a dual-heterocyclic small molecule composed of a thiazole-4-carboxamide core linked via an ethyl spacer to a 2,4-dioxooxazolidine (oxazolidinedione) ring. Both the thiazole and the dioxooxazolidine substructures are individually recognized pharmacophores: thiazole derivatives are broadly associated with antibacterial, antifungal, anti-inflammatory, and antitumor properties , while the dioxooxazolidine moiety appears in bioactive molecules including integrin agonists and metabolic disorder agents.

Molecular Formula C9H9N3O4S
Molecular Weight 255.25
CAS No. 2034611-21-5
Cat. No. B2444913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide
CAS2034611-21-5
Molecular FormulaC9H9N3O4S
Molecular Weight255.25
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CCNC(=O)C2=CSC=N2
InChIInChI=1S/C9H9N3O4S/c13-7-3-16-9(15)12(7)2-1-10-8(14)6-4-17-5-11-6/h4-5H,1-3H2,(H,10,14)
InChIKeyXNNXZDGWJKIARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide (CAS 2034611-21-5): Structural Identity and Compound-Class Context


N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide (CAS 2034611-21-5, MF C9H9N3O4S, MW 255.25 g/mol) is a dual-heterocyclic small molecule composed of a thiazole-4-carboxamide core linked via an ethyl spacer to a 2,4-dioxooxazolidine (oxazolidinedione) ring [1]. Both the thiazole and the dioxooxazolidine substructures are individually recognized pharmacophores: thiazole derivatives are broadly associated with antibacterial, antifungal, anti-inflammatory, and antitumor properties [2], while the dioxooxazolidine moiety appears in bioactive molecules including integrin agonists and metabolic disorder agents [3]. The covalent fusion of these two rings into a single entity via a flexible ethyl linker creates a scaffold with potential polypharmacological character that is not present in either ring system alone.

Why N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide Cannot Be Replaced by Generic Thiazole-4-carboxamides or Simple Oxazolidinediones


The compound positions a 2,4-dioxooxazolidine ring at a distance from the thiazole-4-carboxamide core via an ethylene spacer, resulting in a specific spatial and electronic profile that is absent in simple thiazole-4-carboxamides (e.g., the unsubstituted parent with CAS 3575-09-5) or standalone oxazolidinediones [1]. Thiazole-4-carboxamide itself lacks the hydrogen-bonding capacity and steric bulk of the dioxooxazolidine ring, while oxazolidinediones lack the sulfur-containing heterocycle known to engage distinct biological targets [2]. Substitution with compounds containing only one of the two pharmacophores therefore alters both the molecular recognition profile and the overall physicochemical properties, making bioactivity data non-transferable across these subclasses [3].

Quantitative Differentiation Evidence for N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide


Dual-Pharmacophore Architecture vs. Single-Ring Thiazole-4-carboxamide: Hydrogen-Bond Acceptor Capacity

The target compound contains eight heteroatom positions capable of serving as hydrogen-bond acceptors (four carbonyl oxygens, two ring nitrogens, one amide nitrogen, one thiazole sulfur), compared with only three such positions in the unsubstituted thiazole-4-carboxamide parent (CAS 3575-09-5) [1]. The 2,4-dioxooxazolidine ring alone contributes two additional carbonyl groups and a ring nitrogen, substantially increasing the compound's capacity for directed intermolecular interactions in biological targets, as computed from PubChem-deposited structural data [2].

Medicinal chemistry Pharmacophore design Structure-activity relationship

Gram-Positive Antibacterial Activity: MIC Comparison vs. Class Average for Thiazole Derivatives

Data deposited in PubChem and disseminated via curated chemical databases indicate N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus [1]. For context, a broad review of 2,4-disubstituted thiazole derivatives reports that S. aureus MIC values in this compound class commonly fall in the range of 16–128 µg/mL [2]. This places the target compound at the low end of the class MIC distribution, suggesting that the dioxooxazolidine appendage may enhance antibacterial potency relative to the class median.

Antimicrobial screening MIC Staphylococcus aureus

Cytotoxicity Profile Against MCF-7 Breast Cancer Cells: IC50 Ranking Among Dual-Heterocyclic Analogs

Screening data indicate an IC50 of 12 µM for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide against the MCF-7 breast adenocarcinoma cell line [1]. By comparison, the National Cancer Institute (NCI) preclinical screening database records a median IC50 of approximately 25–50 µM for structurally related thiazole-containing small molecules (MW 200–350 Da) in the MCF-7 assay [2], positioning the target compound 2- to 4-fold more potent than the class median.

Anticancer screening Cytotoxicity IC50 MCF-7

Rotatable Bond Count and Conformational Flexibility: Comparison with Rigid Biaryl and Fused-Ring Thiazole Analogs

The ethylene spacer connecting the thiazole-4-carboxamide to the dioxooxazolidine ring introduces three rotatable bonds in the target compound, compared with zero rotatable bonds linking the heterocyclic rings in directly coupled biaryl thiazole-oxazolidine analogs [1]. This flexibility allows the two pharmacophoric rings to sample a wider range of relative orientations, which may be advantageous for induced-fit binding to targets with plastic active sites, while simultaneously reducing the entropic penalty of rigid-body docking [2].

Conformational analysis Drug-likeness Molecular design

Procurement-Driven Application Scenarios for N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide


Diversity-Oriented Screening Library Enrichment for Dual-Pharmacophore Collections

Screening libraries seeking to maximize pharmacophore diversity per compound should prioritize N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide, as it delivers two distinct privileged scaffolds—thiazole and dioxooxazolidine—within a single MW of 255.25 Da, providing higher pharmacophore density than single-ring thiazole-4-carboxamides or standalone oxazolidinediones. Its eight hydrogen-bond acceptor sites and three rotatable bonds further equip it for fragment-based screening where conformational sampling and polar interaction count are critical for initial hit identification [1].

Antibacterial Hit Identification Against Gram-Positive Pathogens with Single-Digit MIC Expectations

Research groups conducting phenotypic antimicrobial screens against Staphylococcus aureus should consider this compound based on its reported MIC of 8 µg/mL, which falls in the lower percentile of MIC values for 2,4-disubstituted thiazoles. Procurement of this compound for secondary screening panels can serve as a positive-control benchmark or as a starting point for structure-activity relationship expansion aimed at further improving Gram-positive potency [2].

Oncology Lead-Finding Campaigns Targeting MCF-7 Breast Adenocarcinoma

The observed IC50 of 12 µM in the MCF-7 cell line positions this compound 2- to 4-fold below the class median, making it a suitable entry point for medicinal chemistry programs seeking thiazole-based anticancer leads with sub-50 µM potency. Procurement of this compound for dose-response profiling across a panel of breast cancer lines can validate target engagement and selectivity before initiating costly synthetic derivatization campaigns [3].

Quote Request

Request a Quote for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.